molecular formula C26H28Cl2F2N2 B12427903 1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride

1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride

Cat. No.: B12427903
M. Wt: 477.4 g/mol
InChI Key: RXKMOPXNWTYEHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

Systematic Nomenclature and Structural Features

The compound’s IUPAC name is 1-[bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-en-1-yl)piperazine dihydrochloride, which precisely defines its molecular architecture. The core structure consists of a piperazine ring substituted at the 1-position with a bis(4-fluorophenyl)methyl group and at the 4-position with a 3-phenylpropenyl chain. The dihydrochloride salt form introduces two chloride counterions, enhancing water solubility compared to the free base.

Key Identifiers
Property Value Source
Molecular Formula C₂₆H₂₈Cl₂F₂N₂
Molecular Weight 477.42 g/mol
CAS Registry Number 30484-77-6 (dihydrochloride form)
SMILES Notation C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl
InChIKey SMANXXCATUTDDT-UHFFFAOYSA-N

The stereochemistry of the propenyl side chain (E/Z isomerism) influences receptor binding kinetics, with the (E)-isomer demonstrating preferential activity in preclinical models. X-ray crystallographic studies confirm a planar geometry for the bis(4-fluorophenyl)methyl group, facilitating hydrophobic interactions with lipid membranes.

Properties

IUPAC Name

1-[bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F2N2.2ClH/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21;;/h1-15,26H,16-20H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKMOPXNWTYEHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Water-Based Alkylation

A patent by WO2010046908A2 describes a scalable aqueous method:

  • Reagents : 1-[bis(4-fluorophenyl)methyl]piperazine, 3-phenylprop-2-enyl chloride, potassium carbonate (K₂CO₃), tetrabutyl ammonium bromide (TBAB).
  • Conditions : Reaction in water at 60–80°C for 2–5 hours.
  • Mechanism : TBAB acts as a phase-transfer catalyst, facilitating nucleophilic substitution.
  • Yield : Quantitative conversion to free base, with 98% purity by HPLC.

Advantages :

  • Eliminates toxic organic solvents.
  • Reduces reaction time from 40 hours (traditional methods) to 5 hours.

Organic Solvent-Mediated Alkylation

The IUCr study employs dichloromethane (DCM) for stereoselective synthesis:

  • Reagents : 1-[bis(4-fluorophenyl)methyl]piperazine, cinnamyl bromide, triethylamine (TEA).
  • Conditions : Stirring at 25°C under nitrogen for 12 hours.
  • Yield : 85–90% for (Z)-isomer, confirmed by ¹H NMR.

Wittig Olefination for Propenyl Group Introduction

The propenyl side chain is introduced via Wittig reaction, as detailed in and:

Protocol from Flunarizine Synthesis

  • Reagents : 1-[bis(4-fluorophenyl)methyl]-4-(2-acetaldehyde)piperazine, benzyltriphenylphosphonium chloride, t-BuOK.
  • Conditions :
    • Dissolve aldehyde precursor in DCM.
    • Add phosphonium salt at 5°C, followed by t-BuOK.
    • Stir for 4 hours, then quench with water.
  • Yield : 92% after column chromatography (EtOAc/hexane, 1:9).

Stereochemical Control

The (Z)-isomer is favored using bulky bases (e.g., t-BuOK) and low temperatures (5°C), as evidenced by crystallography.

Salt Formation and Purification

Conversion to the dihydrochloride salt is critical for stability:

Hydrochloric Acid Treatment

  • Procedure :
    • Dissolve free base in ethanol.
    • Add concentrated HCl dropwise at 0°C until pH 2–3.
    • Recrystallize from acetone/ethanol (2:8).
  • Purity : 99.0–101.5% (USP standards).

Crystallization Analysis

  • Crystal System : Monoclinic (P2/c).
  • Packing : N–H···Cl hydrogen bonds and C–H···Cl interactions stabilize the lattice.
  • Thermal Stability : Decomposition at 208°C.

Comparative Analysis of Methods

Parameter Water-Based Organic Solvent
Solvent Water Dichloromethane
Catalyst TBAB None
Reaction Time 2–5 hours 12 hours
Yield >95% 85–90%
Isomeric Purity Not reported 98% (Z)-isomer
Environmental Impact Low Moderate

Industrial-Scale Optimization

Recent advances focus on cost reduction and sustainability:

Recycling of TBAB

  • TBAB is recovered via aqueous extraction, reducing catalyst costs by 40%.

Continuous Flow Synthesis

A 2024 pilot study achieved 99% conversion in 30 minutes using microreactors, though this method remains proprietary.

Challenges and Solutions

Byproduct Formation

  • Issue : Over-alkylation at the piperazine N4 position.
  • Mitigation : Use of stoichiometric K₂CO₃ (1:1.2 ratio) suppresses side reactions.

Hygroscopicity

  • The dihydrochloride salt absorbs moisture, requiring storage under nitrogen.

Scientific Research Applications

1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine dihydrochloride, also known as flunarizine dihydrochloride, is a chemical compound with several applications, predominantly in the pharmaceutical and scientific research fields . This compound has the molecular formula C26H26F2N22[HCl]C_{26}H_{26}F_2N_2\cdot 2[HCl] and a molecular weight of 477.42 .

Scientific Research Applications
Flunarizine dihydrochloride is primarily used for scientific research purposes . It is intended for use in laboratory research and testing, and is not approved for use as a drug, food additive or household item .

  • ** vendido para investigación:** This compound is sold for research purposes .
  • Investigación y pruebas: It is used in tests and research .
  • No apto para uso farmacéutico: This product is not intended for pharmaceutical use .

Synonyms and Identifiers
Several alternative names and identifiers are associated with 1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine dihydrochloride, which include :

  • 1-[bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-en-1-yl)piperazine dihydrochloride
  • 1-[(2-fluorophenyl)-(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride
  • Piperazine, 1-[bis(4-fluorophenyl)methyl]-4-[(2E)-3-phenyl-2-propen-1-yl]-, hydrochloride (1:2)
  • Flunarizine
  • Sibelium

The compound is identified by the following identifiers:

  • CAS Number: 30484-77-6
  • PubChem CID: 3378
  • Molecular Formula: C26H26F2N2
  • IUPAC Name: 1-[bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine
  • InChI Key: SMANXXCATUTDDT-UHFFFAOYSA-N
  • SMILES: C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Mechanism of Action

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Key Piperazine Derivatives
Compound Name Substituents at Piperazine 1- and 4-Positions Configuration Salt Form Key Structural Differences
Flunarizine (E-isomer) 1: Bis(4-fluorophenyl)methyl; 4: (E)-3-phenylpropenyl (E) Dihydrochloride (E)-propenyl group; planar conformation
Title Compound (Z-isomer) 1: Bis(4-fluorophenyl)methyl; 4: (Z)-3-phenylpropenyl (Z) Dihydrochloride (Z)-propenyl group; non-planar conformation
GBR-12909 1: 2-(Bis(4-fluorophenyl)methoxy)ethyl; 4: 3-phenylpropyl - Dihydrochloride Ethoxyethyl linker; saturated propyl chain
KB-2796 (Lomerizine) 1: Bis(4-fluorophenyl)methyl; 4: 2,3,4-trimethoxybenzyl - Dihydrochloride Trimethoxybenzyl substituent

Key Observations:

  • Geometric Isomerism : The title compound’s (Z)-propenyl group introduces steric hindrance and a twisted conformation, contrasting with flunarizine’s (E)-isomer, which adopts a planar structure . This difference likely impacts receptor binding and bioavailability.
  • Substituent Flexibility : GBR-12909 features an ethoxyethyl linker and a saturated propyl chain, optimizing dopamine transporter (DAT) affinity . In contrast, the propenyl group in the title compound may reduce DAT binding but enhance calcium channel interactions .
  • Aromatic vs. Aliphatic Groups : KB-2796’s trimethoxybenzyl group directs metabolism toward O-demethylation, whereas the title compound’s propenyl group may undergo oxidative degradation or isomerization .

Pharmacological Activity

Table 2: Pharmacological Profiles of Selected Compounds
Compound Primary Target Clinical Use/Activity Potency vs. Title Compound
Flunarizine T-/L-type Ca²⁺ channels Migraine prophylaxis, antihistaminic Higher Ca²⁺ blockade
Title Compound Underexplored (predicted: Ca²⁺ channels) Research use (SAR studies) Lower (Z-isomer specificity)
GBR-12909 Dopamine Transporter (DAT) DAT inhibitor (research tool for addiction) No overlap in primary target
KB-2796 Cerebral Vasodilation Cerebral vasodilator (discontinued) Divergent mechanism

Key Findings:

  • Calcium Channel Modulation: Flunarizine’s (E)-isomer exhibits potent T-/L-type calcium channel blockade, reducing intracellular Ca²⁺ overload in vascular smooth muscle .
  • Dopamine Transporter Affinity : GBR-12909’s ethoxyethyl chain enhances DAT binding (Ki < 1 nM), a property absent in the title compound due to its propenyl substituent .
  • Metabolic Stability : KB-2796 undergoes extensive hepatic metabolism (O-demethylation, N-dealkylation), whereas the title compound’s metabolic pathway remains uncharacterized but may involve propenyl oxidation .

Metabolic and Toxicological Considerations

  • Flunarizine Metabolites : Include 1-[bis(4-fluorophenyl)methyl]piperazine (M1) and hydroxylated derivatives, with sex-dependent clearance in rats .
  • GBR-12909 : Fluorescent analogs (e.g., GBR-BODIPY) retain DAT affinity, suggesting the title compound could be modified for imaging applications .

Biological Activity

1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine; dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its unique structure, featuring a piperazine ring and multiple aromatic substituents, suggests a range of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine; dihydrochloride is C26H26F2N2C_{26}H_{26}F_{2}N_{2} with a molecular weight of approximately 404.49 g/mol. The compound features two fluorinated phenyl groups and a phenylpropene moiety attached to a piperazine core, which contributes to its biological activity.

PropertyValue
Molecular FormulaC26H26F2N2
Molecular Weight404.4948 g/mol
Melting Point88-92 °C
Boiling Point367.9 °C
Solubility0.34 g/L (20 ºC)

Antimicrobial Activity

Research has shown that derivatives of piperazine compounds exhibit significant antimicrobial properties. A study highlighted that modifications in the piperazine structure can enhance the antimicrobial efficacy against various pathogens, including both Gram-positive and Gram-negative bacteria .

Case Study:
In vitro assays demonstrated that certain derivatives exhibited comparable activity to standard antibiotics like ampicillin against Staphylococcus aureus and Escherichia coli, suggesting that 1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine; dihydrochloride could be developed as an effective antimicrobial agent .

Neuropharmacological Effects

The compound's structural similarity to known psychoactive substances indicates potential neuropharmacological effects. Studies have investigated the interaction of similar piperazine derivatives with serotonin receptors, particularly the 5-HT2C and 5-HT6 receptors, which are implicated in mood regulation and appetite control .

Mechanism of Action:
Activation of the 5-HT2C receptor has been linked to appetite suppression and weight loss, while antagonism at the 5-HT6 receptor may lead to increased food intake and weight gain . This dual action suggests that 1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine could be explored for obesity management.

Antidepressant Potential

The antidepressant-like effects of piperazine derivatives have been documented in animal models. For instance, compounds with similar structures have shown efficacy in reducing depressive behaviors through modulation of neurotransmitter systems .

Research Findings:
A study involving chronic administration of piperazine derivatives indicated significant reductions in immobility time during forced swim tests, a common assay for antidepressant activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.